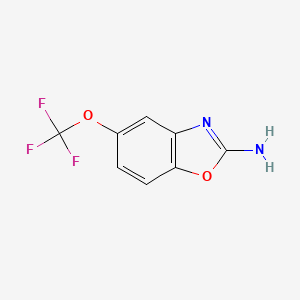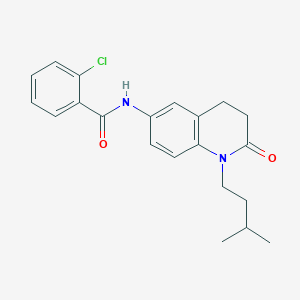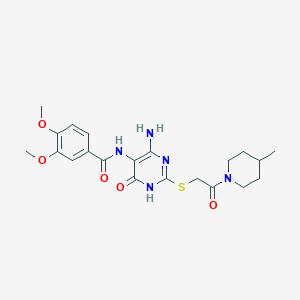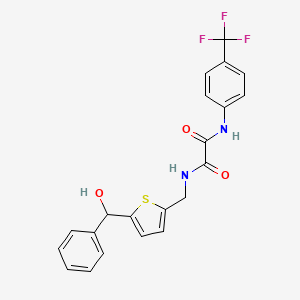
1-氨基-3-(2,4-二氟-5-甲氧基苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea is a synthetic organic compound with the molecular formula C8H9F2N3O2 It is characterized by the presence of an amino group, a urea moiety, and a difluoromethoxyphenyl group
科学研究应用
1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
作用机制
Target of Action
It’s worth noting that compounds with an indole nucleus, which is structurally similar to the compound , have been found to bind with high affinity to multiple receptors . This suggests that 1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea may also interact with multiple targets, potentially leading to a variety of biological effects.
Mode of Action
The mode of action of similar compounds involves interactions with their targets that lead to changes in cellular processes . For instance, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to affect a wide range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
准备方法
Synthetic Routes and Reaction Conditions: 1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea can be synthesized through a multi-step process. One common method involves the reaction of 2,4-difluoro-5-methoxyaniline with phosgene to form the corresponding isocyanate intermediate. This intermediate is then reacted with ammonia to yield the desired urea derivative. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of 1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: 1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild to moderate temperatures.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted urea derivatives.
相似化合物的比较
1-Amino-3-(2,4-difluorophenyl)urea: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-Amino-3-(2,4-dimethoxyphenyl)urea: Contains additional methoxy groups, potentially altering its chemical properties and applications.
1-Amino-3-(2,4-dichlorophenyl)urea: Substitutes fluorine atoms with chlorine, which can significantly change its chemical behavior and interactions.
Uniqueness: 1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea is unique due to the presence of both difluoro and methoxy groups, which confer distinct electronic and steric properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-amino-3-(2,4-difluoro-5-methoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O2/c1-15-7-3-6(12-8(14)13-11)4(9)2-5(7)10/h2-3H,11H2,1H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMMYZKHEJOBJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)NN)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2383995.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2383996.png)
![N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2383998.png)

![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B2384001.png)

![(5R,8S,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-Hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B2384006.png)

![cis-tert-Butyl 5-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B2384012.png)
![3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2384013.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2384014.png)
![2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2384015.png)
![2-methyl-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B2384016.png)
